Product packaging for Ethidium monoazide bromide(Cat. No.:CAS No. 58880-05-0)

Ethidium monoazide bromide

Cat. No.: B149368
CAS No.: 58880-05-0
M. Wt: 420.3 g/mol
InChI Key: GHUXAYLZEGLXDA-UHFFFAOYSA-N
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Description

Historical Context of Ethidium (B1194527) Monoazide Bromide Development and Initial Applications

The development of ethidium monoazide bromide arose from the need to overcome a key limitation of its parent compound, ethidium bromide (EtBr): the reversibility of its binding to nucleic acids. nih.gov While EtBr is a powerful tool for visualizing DNA, its non-covalent intercalation means it can dissociate from the nucleic acid, complicating studies that require a permanent label. nih.gov To address this, researchers developed photoreactive analogues of ethidium, including ethidium monoazide. nih.gov

EMA incorporates a photoreactive azide (B81097) group into the ethidium structure. researchgate.netnih.gov This azide group is the key to its functionality. In its native state, EMA intercalates into double-stranded DNA. Upon exposure to bright visible light (with a maximum absorbance around 460 nm), the azide group is converted into a highly reactive nitrene radical. researchgate.netbiotium.com This radical then forms a stable, covalent bond with the DNA molecule, effectively locking the dye in place. biotium.comlabmark.eumedchemexpress.com

Initial research demonstrated that the monoazide form of the ethidium analogue binds to nucleic acids in a manner very similar to the parent ethidium bromide, making it an ideal probe for permanently marking the target sites of EtBr. nih.gov Early applications leveraged this covalent binding property for several purposes, including:

Footprinting drug binding sites on DNA: By covalently marking the DNA, researchers could more precisely identify the locations where drugs interact with the nucleic acid backbone. biotium.comlabmark.eu

Modifying plasmid DNA: The ability to permanently alter plasmid DNA opened up new avenues for studying its structure and function. biotium.comlabmark.eu

Evolution of this compound Applications in Molecular and Cellular Biology

A pivotal application of EMA emerged from the observation that it is relatively impermeant to cells with intact membranes. biotium.comlabmark.eu This property allows it to selectively enter and label the DNA of dead or membrane-compromised cells, while being excluded from live, healthy cells. labmark.euabpbio.com This discovery propelled the evolution of EMA's use from a simple nucleic acid modification tool to a sophisticated reagent for viability assessment.

The major advantage of this method is the ability to fix and wash cells after the photo-induced labeling without losing the signal from the dead cell population, a significant benefit when working with pathogenic organisms. labmark.eu This led to its widespread use in techniques such as:

Flow Cytometry: EMA became a valuable tool for excluding dead cells from analysis, ensuring that data reflects the properties of the live cell population. It has been used to determine hematopoietic cell phenotype and function. biotium.compubcompare.ai In some protocols, EMA staining is used to label the chromatin of necrotic and late-stage apoptotic cells. nih.govresearchgate.net

Fluorescence Microscopy: Covalent labeling of dead cells allows for clear visualization and differentiation from live cells in a mixed population. labmark.eu

Viability PCR (v-PCR): This is arguably one of the most significant applications of EMA. By pre-treating a sample with EMA, the DNA from dead cells is covalently modified. This modification inhibits the amplification of the DNA during a subsequent Polymerase Chain Reaction (PCR). nih.govasm.org Consequently, only DNA from viable cells is amplified, allowing for the specific detection and quantification of live microorganisms in a sample. nih.gov This technique has been particularly impactful in microbiology for differentiating live and dead bacteria. labmark.eugenetargetsolutionsshop.com.au Researchers have even developed methods like low-dose double EMA treatment to improve the distinction between live and dead bacteria in complex samples like powdered infant formula. nih.gov

Comparison with Related Nucleic Acid Stains and Viability Dyes

EMA is one of many dyes used in molecular biology. Its specific characteristics are best understood through comparison with other common reagents.

This compound (EMA) and its precursor, Ethidium Bromide (EtBr), are both phenanthridinium compounds that intercalate into DNA and fluoresce under UV light. wikipedia.orgresearchgate.net However, their structural and functional differences are critical for their respective applications.

The primary distinction is the presence of a photoreactive azide group on the EMA molecule, which EtBr lacks. researchgate.net This functional group allows EMA to form a permanent, covalent bond with DNA upon photoactivation. nih.govmedchemexpress.com In contrast, EtBr binds reversibly to DNA through intercalation, meaning it can dissociate from the nucleic acid. nih.gov

Another key difference is cell membrane permeability. While both are positively charged, EMA is considered more impermeant to the intact membranes of live cells compared to EtBr. labmark.euthermofisher.com This relative impermeability is the foundation of EMA's use as a viability dye, as it selectively enters and labels the DNA of only membrane-compromised (dead) cells. labmark.euabpbio.com

FeatureThis compound (EMA)Ethidium Bromide (EtBr)
Binding to DNA Covalent (after photoactivation)Reversible Intercalation
Key Functional Group Azide groupNone (for covalent binding)
Primary Application Viability staining, v-PCRGeneral nucleic acid stain for electrophoresis
Cell Permeability Relatively impermeant to live cellsMarginally permeant to live cells

This table provides a summary of the key distinctions between this compound and Ethidium Bromide.

Propidium (B1200493) Monoazide (PMA) was developed as an alternative to EMA, designed to improve the selectivity of viability PCR. montana.edubiotium.com Like EMA, PMA is a photoreactive, DNA-binding dye that is excluded from live cells. However, PMA is a derivative of propidium iodide (PI) and possesses two positive charges, compared to EMA's single positive charge. researchgate.netmontana.edu This higher charge is thought to make PMA even less permeable to the membranes of live cells, thus reducing the risk of inadvertently labeling and excluding viable cells from PCR analysis. nih.govmontana.edu For many bacterial species, PMA has been shown to be more selective for dead cells than EMA. montana.edubiotium.com Studies on Campylobacter, for instance, found that while both dyes could differentiate live from dead cells, EMA treatment could lead to shifts in PCR results for viable cells, suggesting some penetration into the live population. nih.gov

PMAxx™ is a more recent innovation, engineered to be superior to both PMA and EMA. biotium.com It is designed for greater efficiency in inactivating DNA from dead cells, providing the best possible discrimination between live and dead bacteria in v-PCR applications. biotium.comlabmark.cz This results in a more significant delay in the PCR signal from dead cells compared to those treated with PMA. labmark.cz

FeatureEthidium Monoazide (EMA)Propidium Monoazide (PMA)PMAxx™
Parent Compound Ethidium BromidePropidium IodidePropidium Iodide derivative
Charge Single positive chargeTwo positive chargesN/A
Selectivity Good, but can penetrate some viable cellsHigher selectivity than EMAHighest selectivity
Application Note Most cell-permeable of the three, may lead to false negatives in v-PCR. genetargetsolutionsshop.com.aubiotium.comMore selective than EMA, widely used in v-PCR. biotium.comDesigned to be more effective than PMA at eliminating dead cell DNA amplification. biotium.comlabmark.cz

This table outlines the comparative features of EMA, PMA, and PMAxx™ for viability PCR applications.

The field of cell viability analysis includes a diverse array of fluorescent dyes, each with a distinct mechanism of action.

Propidium Iodide (PI): PI is a classic, cell-impermeant nucleic acid stain and the parent compound of PMA. montana.edu Like EMA, it only enters cells with compromised membranes. However, PI binds non-covalently and is primarily used for identifying dead cells in flow cytometry and fluorescence microscopy, often in conjunction with a live-cell stain. thermofisher.comresearchgate.net

Amine Reactive Dyes: This class of viability dyes functions differently from intercalating agents like EMA. Instead of binding to DNA, they react with and covalently label amine groups on proteins. wvu.edupsu.edu In cells with damaged membranes, these dyes have access to the entire proteome of the cytoplasm, resulting in bright fluorescence. wvu.edutcd.ie A key advantage is that the covalent staining is stable and can withstand fixation and permeabilization procedures, which is often not possible with DNA-binding dyes that can be washed out. wvu.eduashpublications.org

SYTOX Green: SYTOX Green is a high-affinity cyanine (B1664457) dye that is completely excluded from live cells but readily passes through the compromised membranes of dead bacteria and eukaryotic cells. thermofisher.com Upon binding to nucleic acids, its fluorescence increases dramatically (~1000-fold). thermofisher.com It is used to differentially stain dead cells green. nih.gov

Ethidium Homodimer-1 (EthD-1): EthD-1 is a dimeric version of ethidium bromide, which gives it a much higher affinity for nucleic acids than its monomeric counterpart. syronoptics.comthermofisher.com Like EMA and PI, it is cell-impermeant and serves as a high-affinity stain for dead cells, fluorescing red upon binding to DNA. thermofisher.comsyronoptics.com Its high binding affinity makes it a very sensitive indicator of cell death. thermofisher.com

DyeMechanismTargetBindingFixable
Ethidium Monoazide (EMA) Intercalation & covalent cross-linkingDNACovalent (post-photolysis)Yes
Propidium Iodide (PI) IntercalationDNANon-covalentNo
Amine Reactive Dyes Amine reactionProteinsCovalentYes
SYTOX Green IntercalationNucleic AcidsNon-covalentNo
Ethidium Homodimer-1 (EthD-1) Bis-intercalationDNANon-covalent (high affinity)No

This interactive data table compares the mechanisms and properties of various cell viability dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18BrN5 B149368 Ethidium monoazide bromide CAS No. 58880-05-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXAYLZEGLXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69498-50-6 (Parent)
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-05-0
Record name Ethidium monoazide bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action and Molecular Interactions of Ethidium Monoazide Bromide

Photoaffinity Labeling and Covalent Binding to Nucleic Acids

The core of EMA's functionality lies in its ability to covalently bind to nucleic acids upon photoactivation. This process, known as photoaffinity labeling, is initiated by the photolysis of the azide (B81097) group within the EMA molecule, leading to the formation of a highly reactive intermediate that permanently cross-links to DNA and RNA.

Photolysis and Nitrene Radical Formation

Ethidium (B1194527) monoazide is a derivative of the well-known intercalating agent ethidium bromide, with the key addition of an azide group. researchgate.net When exposed to visible light, typically with a maximum absorbance around 460 nm, the azide group undergoes photolysis. asm.orgmontana.eduupc.edu This light-induced reaction converts the azide group into a highly reactive nitrene radical. upc.edunih.govoup.comupc.edunih.gov This transient and highly reactive species is the key to EMA's ability to form stable covalent bonds with nearby molecules, most notably nucleic acids. oup.com Any unbound EMA that does not react with a biological molecule is inactivated by reacting with water molecules in the surrounding solution. oup.comgoogle.com

Covalent Cross-linking to DNA and RNA

Prior to photoactivation, EMA, like its parent compound ethidium bromide, intercalates into the double helix of DNA and can also bind to RNA. researchgate.netasm.orgoup.commedchemexpress.comresearchgate.net This non-covalent interaction positions the molecule in close proximity to the nucleic acid bases. Upon photolysis and the formation of the nitrene radical, this proximity allows for a rapid and efficient covalent cross-linking reaction. researchgate.netasm.orgoup.commedchemexpress.comresearchgate.net The nitrene radical readily forms a covalent bond with the nucleic acid, resulting in a permanent modification of the DNA or RNA molecule. researchgate.netnih.gov This covalent attachment has been reported to be highly efficient, with yields of up to 75%. asm.orgnih.gov The resulting EMA-nucleic acid adduct is stable and can withstand subsequent purification and analysis steps.

Selective Permeability to Cells with Compromised Membrane Integrity

A critical feature of ethidium monoazide bromide is its differential permeability across cell membranes, which forms the basis for its use in distinguishing between live and dead cells.

Differential Uptake in Viable vs. Non-viable Cells

EMA is a charged molecule and is relatively impermeant to cells with intact, healthy membranes. asm.orgnih.govmedchemexpress.comresearchgate.netoup.commdpi.com In contrast, cells with compromised or damaged membranes, which are a hallmark of non-viability, readily allow the influx of EMA. asm.orgnih.govmedchemexpress.comresearchgate.netoup.commdpi.com This selective uptake means that EMA primarily accumulates inside dead or dying cells, where it can then intercalate with the cellular DNA and RNA. nih.gov While some studies suggest that EMA can penetrate viable cells to a certain extent, it is generally accepted that the concentration of the dye inside viable cells is significantly lower than in non-viable cells. montana.edunih.gov Some viable cells may even possess efflux pumps that actively remove any EMA that does manage to enter. montana.edu

Implications for Live/Dead Discrimination

The selective permeability of EMA is the cornerstone of its application in live/dead cell discrimination assays. asm.orgnih.govmedchemexpress.comresearchgate.netoup.commdpi.com When a mixed population of live and dead cells is treated with EMA, the dye will preferentially enter and accumulate within the dead cells. Subsequent exposure to light triggers the covalent cross-linking of EMA to the nucleic acids within these dead cells. The DNA from viable cells, being largely protected from EMA entry by their intact membranes, remains unmodified. This differential labeling allows for the specific identification and exclusion of non-viable cells in subsequent analyses.

Influence on Nucleic Acid Amplification and Detection

The covalent modification of nucleic acids by ethidium monoazide has a profound impact on their ability to be amplified by techniques such as the polymerase chain reaction (PCR). This inhibitory effect is the basis for viability PCR (v-PCR), a powerful method for quantifying viable microorganisms.

The covalent cross-linking of EMA to DNA effectively creates a bulky adduct on the nucleic acid template. This modification physically obstructs the DNA polymerase enzyme, preventing it from binding to the template and initiating the amplification process. oup.comnih.gov As a result, DNA from EMA-treated dead cells cannot be efficiently amplified by PCR. nih.gov Some research also suggests that the EMA-cross-linked DNA becomes insoluble and is lost during the standard DNA extraction process, further contributing to its exclusion from the final analysis. researchgate.netasm.org

This selective inhibition of amplification from dead cell DNA allows for the specific detection and quantification of nucleic acids from only the viable cells in a sample. nih.gov This is particularly valuable in fields like food safety and environmental microbiology, where it is crucial to distinguish between live, potentially pathogenic organisms and harmless residual DNA from dead organisms. mdpi.com While EMA has been shown to be effective for DNA-based viability testing, its efficacy with RNA viruses has been questioned, as one study found it did not inhibit the reverse transcription-PCR (RT-PCR) amplification of nonviable avian influenza virus RNA. nih.gov

Inhibition of PCR Amplification from Labeled DNA

Ethidium monoazide (EMA) serves as a potent inhibitor of Polymerase Chain Reaction (PCR) amplification from the DNA of non-viable cells. nih.gov The fundamental mechanism relies on its ability to intercalate into double-stranded DNA and, upon photoactivation with a strong light source, form a covalent bond with the nucleic acid. biotium.commedchemexpress.comgenetargetsolutionsshop.com.aunih.gov This irreversible, covalent modification of the DNA template is the primary reason for the suppression of PCR amplification. researchgate.net

The photo-induced reaction converts the azide group of the EMA molecule into a highly reactive nitrene radical. nih.gov This radical readily forms a covalent linkage with the DNA, effectively cross-linking the dye to the genetic material. nih.govasm.org This modification physically obstructs the PCR process. The covalent adducts prevent the separation of the DNA strands during the denaturation step of the PCR cycle, a critical prerequisite for primer annealing and subsequent extension by DNA polymerase. plos.org As a result, the amplification of EMA-modified DNA is significantly disturbed or completely inhibited. asm.orgtheseus.fi

Research has shown that the effectiveness of PCR inhibition is related to the length of the target DNA sequence. Longer DNA amplicons are more effectively suppressed by EMA treatment than shorter ones. asm.org This is likely because a longer DNA fragment has a higher probability of containing one or more sites of EMA-induced cleavage or cross-linking, thereby increasing the chance of thwarting the amplification process. asm.org The cross-linking can be extensive, with reports suggesting that EMA can bind at a rate of one molecule per 10 to 80 base pairs in vitro. asm.org This high density of modification ensures a robust inhibition of amplification from the DNA of dead cells, which are permeable to the dye. nih.govasm.org

DNA Cleavage and Loss during Extraction

Beyond the inhibition of amplification, a key aspect of ethidium monoazide's mechanism is the induction of DNA cleavage and its subsequent physical loss during standard DNA extraction procedures. nih.gov Upon exposure to visible light, the photoactivated EMA not only forms covalent adducts but can also directly cleave the phosphodiester backbone of DNA. nih.govnih.gov This cleavage occurs without the need for cellular enzymes like DNA gyrase or topoisomerases. nih.gov

The nature of the DNA cleavage has been shown to be concentration-dependent. Studies using supercoiled plasmid DNA demonstrated that medium to high concentrations of EMA (1 to 100 µg/ml) result in double-stranded breaks, while lower concentrations (10 to 100 ng/ml) tend to generate single-stranded nicks. nih.gov This direct fragmentation of the DNA contributes to the inability of polymerase to amplify the target sequence. nih.govresearchgate.netasm.org

Furthermore, a significant portion of the DNA from EMA-treated dead cells is physically removed during the DNA extraction process. nih.gov Evidence suggests that the covalent cross-linking of EMA to DNA renders the DNA insoluble. researchgate.net This insolubility is thought to be enhanced by the cross-linking of the DNA to other cellular components. nih.gov Consequently, during the centrifugation steps that are common in DNA extraction protocols, the EMA-DNA-protein complexes are pelleted along with other cell debris. nih.gov This leads to a dramatic loss of genomic DNA from the final extract, which can be visualized as a less intense or missing band on an agarose (B213101) gel. nih.govasm.org It is important to note, however, that covalently bound EMA can interfere with the fluorescence of other DNA stains like ethidium bromide and PicoGreen, which could affect the interpretation of DNA quantification when assessing this loss. asm.org The combination of PCR inhibition, DNA cleavage, and physical loss of DNA during extraction makes EMA a tool for selectively analyzing DNA from viable cells. nih.govplos.orgnih.gov

Table 1: Research Findings on EMA-Induced DNA Cleavage

EMA ConcentrationType of DNA Break ObservedReference
10 to 100 ng/mlSingle-stranded break nih.gov
1 to 100 µg/mlDouble-stranded breaks nih.gov

Applications of Ethidium Monoazide Bromide in Viability Assessment Methodologies

Viability Polymerase Chain Reaction (v-PCR) and Quantitative PCR (qPCR)

Viability PCR is a modification of the standard polymerase chain reaction that allows for the selective detection of DNA from viable cells. wikipedia.org This is particularly important in fields like food safety, environmental monitoring, and clinical diagnostics, where knowing the number of living microorganisms is more critical than the total number of cells present. wikipedia.orgfrontiersin.org Quantitative PCR (qPCR), a technique that quantifies the amount of DNA in a sample in real-time, is often used in conjunction with EMA to provide a quantitative measure of viable cells. nih.govasm.org

Principles of v-PCR with Ethidium (B1194527) Monoazide Bromide

The core principle of v-PCR with EMA lies in the differential permeability of cell membranes. biotium.comfrontiersin.org EMA is a DNA-intercalating agent that also possesses a photo-reactive azide (B81097) group. montana.edulabmark.eu In its initial state, EMA can penetrate the compromised membranes of dead cells but is actively excluded from live cells with intact membranes. nih.govbiotium.com

Once inside a dead cell, EMA intercalates into the DNA. asm.org Subsequent exposure to a strong light source activates the azide group, causing it to form a covalent bond with the DNA. montana.edulabmark.eu This covalent modification of the DNA from dead cells effectively inhibits its amplification during the PCR process. nih.govnih.gov In contrast, the DNA within viable cells remains unmodified and can be readily amplified. nih.gov This selective amplification allows researchers to specifically detect and quantify the DNA from the viable portion of a microbial population. wikipedia.orgbiotium.com

Discrimination of Viable and Dead Bacterial Cells

The ability of EMA-PCR to differentiate between live and dead bacteria has been demonstrated across various bacterial species. montana.edu For instance, studies have shown its effectiveness in discriminating viable from dead cells of Campylobacter jejuni, Listeria monocytogenes, and Escherichia coli O157:H7. nih.govmontana.edunih.gov The method has been shown to suppress the PCR signal from dead bacteria completely. nih.gov

The process involves treating a mixed population of live and dead cells with EMA, followed by photoactivation. nih.gov This leads to two distinct DNA populations: one from viable cells that is amplifiable by PCR, and another from dead cells that is covalently bound to EMA and thus cannot be amplified. nih.gov This distinction is crucial as DNA can persist in the environment long after cell death, and conventional PCR methods would amplify DNA from both live and dead cells, leading to an overestimation of viable organisms. asm.orgmontana.edu While effective, it has been noted that EMA can sometimes penetrate the membranes of live cells of certain bacterial species, which can lead to an underestimation of viable cells. nih.gov

Optimization Strategies for Ethidium Monoazide Bromide-PCR

To ensure accurate and reliable results with EMA-PCR, several experimental parameters must be carefully optimized. These include the concentration of EMA, the conditions for photolysis, and the incubation time and temperature.

The concentration of EMA is a critical factor that requires careful optimization for each specific application and bacterial species. tandfonline.com An ideal concentration should be high enough to effectively inhibit the amplification of DNA from all dead cells but low enough to not affect the DNA of viable cells. nih.govnih.gov

For example, a concentration of 10 µg/ml of EMA was found to be effective in binding to the DNA of 10⁸ dead E. coli O157:H7 cells without significantly impacting the detection of viable cells. nih.gov In another study with Klebsiella oxytoca, 10 µg/ml of EMA for 30 minutes was sufficient to cleave the DNA of dead cells and completely suppress the PCR product. nih.gov However, higher concentrations, such as 50 µg/ml, have been reported to penetrate the membranes of viable Staphylococcus aureus cells. tandfonline.com It is also important to note that for some applications, a low-dose double EMA treatment has been shown to be effective. oup.com

Table 1: Examples of Optimized EMA Concentrations for Different Bacteria

Bacterial SpeciesEffective EMA ConcentrationReference
Escherichia coli O157:H710 µg/ml nih.gov
Klebsiella oxytoca10 µg/ml nih.gov
Salmonella enterica8.0 µg/ml nih.gov
Pseudomonas aeruginosa1 µg/ml scu.edu.cn

Photolysis is the process of using light to activate the azide group of EMA, leading to its covalent binding to DNA. biotium.commontana.edu The conditions of this step, including the type of light source and the duration of exposure, are crucial for the success of the v-PCR method. nih.govnih.gov

A common light source used is a high-power halogen lamp. nih.gov For instance, a 650-W halogen lamp placed 20 cm from the sample tubes for 1 minute has been shown to be effective. nih.gov LED-based photolysis devices are also available and can offer more controlled and consistent light exposure. labmark.eu The duration of light exposure also needs to be optimized. While a 1-minute exposure has been used successfully, other studies have employed longer times, such as 5 or 10 minutes. nih.govnih.gov The key is to provide enough light energy to activate the EMA without causing excessive heat that could damage the viable cells. nih.gov Placing samples on ice during photolysis can help to mitigate temperature increases. nih.gov

Table 2: Examples of Photolysis Conditions

Light SourceExposure TimeReference
650-W Halogen Lamp1 minute nih.gov
Bright Visible Light10 minutes nih.gov
Not Specified5 minutes nih.gov

The incubation period allows EMA to penetrate the compromised membranes of dead cells before the photoactivation step. montana.eduasm.org The optimal incubation time and temperature can vary depending on the bacterial species and the specific experimental conditions. nih.gov

Generally, a short incubation in the dark is sufficient. A 5-minute incubation at room temperature has been found to be effective for Campylobacter jejuni. nih.gov Similarly, a 5-minute incubation was used for E. coli O157:H7. nih.gov Some protocols recommend placing samples on ice during incubation to minimize any potential metabolic activity that could affect EMA uptake. nih.gov The effect of temperature during incubation has been investigated, with some studies suggesting that lower temperatures are preferable for EMA to prevent its accumulation in live cells. theseus.fi For instance, one study found that a 5-minute incubation at room temperature achieved the maximum effect. gene-quantification.de

Table 3: Examples of Incubation Conditions

Incubation TimeIncubation TemperatureReference
5 minutesDark nih.gov
5 minutesNot Specified nih.gov
30 minutesNot Specified nih.gov
5 minutesRoom Temperature gene-quantification.de
Target DNA Amplicon Length Considerations

The efficacy of ethidium monoazide (EMA) in preventing the amplification of DNA from non-viable cells is significantly influenced by the length of the target DNA amplicon. Research indicates that for shorter DNA targets, EMA treatment alone may not be sufficient to completely inhibit PCR amplification from dead cells, potentially leading to false-positive results. asm.org

A study on Listeria monocytogenes demonstrated this principle clearly. When targeting a long DNA sequence of 894 base pairs (bp), EMA treatment combined with light exposure successfully suppressed the PCR signal from 10⁸ heat-treated (dead) cells. asm.org However, when a short target, the 113 bp hly gene, was used, DNA amplification was not completely inhibited under the same conditions. asm.org This suggests that the probability of an EMA-induced covalent bond occurring within the target sequence, thereby blocking polymerase activity, is lower for shorter amplicons.

This effect is not unique to EMA. Similar findings have been reported for propidium (B1200493) monoazide (PMA), a related viability dye. In one study, targeting a long 1,108-bp 16S rRNA gene fragment with PMA treatment resulted in the complete suppression of signals from contaminating exogenous DNA. researchgate.net The general principle holds that longer amplicons provide a larger target for the dye to bind to and cross-link, thereby increasing the likelihood of inhibiting PCR amplification from the DNA of membrane-compromised cells. researchgate.netscispace.com

Table 1: Effect of Amplicon Length on EMA-PCR Efficacy

OrganismAmplicon LengthEfficacy of EMA AloneReference
Listeria monocytogenes894 bpEffective suppression of signal from dead cells. asm.org
Listeria monocytogenes113 bpIncomplete suppression; required additional reagents. asm.org
Mixed Bacterial Flora370 bpEffective suppression of signal from dead cells. nih.gov
Combined Approaches with Topoisomerase Poisons

To overcome the limitations of EMA with short DNA amplicons, combined approaches utilizing topoisomerase poisons have been developed. asm.org Ethidium monoazide itself is recognized as a eukaryotic topoisomerase II poison. asm.orgresearchgate.netjustia.com Topoisomerases are enzymes that manage the topology of DNA; poisons targeting these enzymes interfere with their function of re-ligating DNA strands after cleavage, leading to an accumulation of DNA breaks. asm.orgacs.org

In dead or membrane-compromised cells, topoisomerase poisons can penetrate the cell envelope, which they cannot do in viable cells. asm.org Once inside, these agents can enhance the fragmentation of chromosomal DNA, complementing the action of EMA. asm.org A study effectively used a cocktail of DNA gyrase/topoisomerase IV poisons and mammalian topoisomerase poisons in conjunction with EMA and light treatment. This combination successfully inhibited the amplification of a short (113 bp) gene from 10⁸ dead Listeria monocytogenes cells, a result not achievable with EMA alone. asm.org

The process involves first treating the sample with EMA and light to cross-link DNA in dead cells. Subsequently, a mixture of topoisomerase poisons is added. These poisons enter the dead cells and act on the remaining DNA gyrase/topoisomerase IV activity, causing further DNA degradation and ensuring that even short target sequences cannot be amplified. asm.org This combined strategy significantly enhances the discriminatory power of the viability PCR assay, particularly for applications requiring the use of short amplicons. asm.org

Table 2: Topoisomerase Poisons Used in Conjunction with EMA

PoisonTarget EnzymeFunction in Viability PCRReference
Ciprofloxacin (CIN)Bacterial DNA Gyrase/Topoisomerase IVInduces DNA breaks in dead cells. asm.org
Etoposide (ETP)Mammalian Topoisomerase IIInduces DNA breaks in dead cells. asm.org
Mitoxantrone (MIT)Mammalian Topoisomerase IIInduces DNA breaks in dead cells. asm.org
m-AMSAMammalian Topoisomerase IIInduces DNA breaks in dead cells. asm.org
Ellipticine (ELP)Mammalian Topoisomerase IIInduces DNA breaks in dead cells. asm.org
Camptothecin (CAM)Mammalian Topoisomerase IInduces DNA breaks in dead cells. asm.org

Application in Specific Microbial Systems

Escherichia coli

Ethidium monoazide combined with real-time PCR (EMA-qPCR) has been effectively optimized for the detection of viable Escherichia coli O157:H7. In one study focusing on contaminated ground beef, a final EMA concentration of 10 µg/ml was used to treat samples before DNA extraction. nih.gov This method successfully prevented DNA from 10⁸ CFU/ml of dead E. coli O157:H7 from being amplified. nih.gov The optimized protocol demonstrated a detection limit of 10⁴ CFU/g of viable cells in ground beef, even in the presence of a high background of 10⁸ CFU/g dead cells. nih.gov

Further research has elucidated the mechanism, showing that EMA treatment not only inhibits PCR but also leads to the loss of most of the DNA from dead cells during standard DNA extraction procedures. researchgate.net Experiments using heat-stressed E. coli O157:H7 confirmed that as the proportion of dead cells increased, there was a corresponding increase in the loss of genomic DNA after EMA treatment. researchgate.net This selective removal of non-viable cell DNA provides a robust tool for accurately quantifying viable pathogens in mixed populations. researchgate.net Additionally, it has been shown that photoactivated EMA can directly cleave the chromosomal DNA of E. coli. researchgate.net

Table 3: Research Findings on EMA-PCR for Escherichia coli O157:H7

Research FocusKey FindingsReference
Detection in Ground BeefOptimized method detected 10⁴ CFU/g viable cells amid 10⁸ CFU/g dead cells using 10 µg/ml EMA. nih.gov
Mechanism of ActionEMA treatment leads to the physical loss of DNA from dead cells during extraction. researchgate.net
DNA DamagePhotoactivated EMA directly cleaves bacterial chromosomal DNA. researchgate.net
Listeria monocytogenes

The application of EMA-PCR for Listeria monocytogenes has been crucial, especially for distinguishing live from dead cells in clinical and food samples. As noted, for short amplicons common in diagnostic PCR, EMA's efficacy is greatly enhanced by the addition of topoisomerase poisons. asm.org This combined approach was able to detect as few as 10² live L. monocytogenes cells in human blood and 10¹ live cells in pasteurized milk, while completely suppressing signals from up to 10⁷ dead cells. asm.org

However, studies have also shown that EMA can penetrate and exert toxic effects on viable L. monocytogenes cells, a factor influenced by the temperature and duration of exposure. nih.gov To improve the differentiation between viable and dead cells and potentially mitigate EMA's effect on live cells, some methods have incorporated surfactants. One study demonstrated that using sodium deoxycholate with EMA-PCR could enhance the discrimination, establishing an optimal EMA concentration of 1.6 µg/mL to completely inhibit signals from dead cells while not affecting viable cells up to 9 µg/mL. cnif.cn

Table 4: Research Findings on EMA-PCR for Listeria monocytogenes

Research FocusKey FindingsReference
Detection in Clinical/Food SamplesEMA combined with topoisomerase poisons detected 10-100 CFU/ml of viable cells. asm.org
EMA ToxicityEMA was found to be potentially toxic to viable cells, influenced by temperature and time. nih.gov
Method EnhancementUse of sodium deoxycholate improved discrimination between live and dead cells. cnif.cn
Viability QuantificationEMA-PCR can be used for qualitative viable/dead differentiation in pure cultures. nih.gov
Salmonella enterica serovar Typhimurium

Salmonella enterica serovar Typhimurium has been used as a model organism to validate the effectiveness of EMA in selectively removing DNA from nonviable cells in mixed populations. researchgate.net Experiments demonstrated that treating mixtures of viable and heat-killed S. Typhimurium and E. coli O157:H7 with EMA effectively prevents the amplification of DNA from the dead cells. researchgate.net

The utility of EMA has also been extended to other rapid detection platforms. A method combining EMA with real-time loop-mediated isothermal amplification (Rti-LAMP) was developed for the rapid and efficient quantification of viable Salmonella enterica. nih.gov In this study, an EMA concentration of 8.0 µg/ml did not inhibit the amplification of DNA from viable cells but significantly inhibited the signal from heat-killed cells. nih.gov The EMA-Rti-LAMP method was sensitive enough to detect and quantify as few as 7 viable CFU in the presence of nearly 2,000 dead cells, demonstrating a high degree of accuracy and discrimination. nih.gov While some studies note that the related dye PMA may be less toxic to viable cells, EMA-based methods have proven effective for Salmonella viability testing. nih.govmdpi.com

Table 6: Research Findings on EMA-PCR for Salmonella enterica

Research FocusKey FindingsReference
Model OrganismUsed as a model pathogen to validate the selective removal of DNA from nonviable cells. researchgate.net
Combination with Rti-LAMPEMA-Rti-LAMP could quantify 7 viable CFU in the presence of ~2000 dead cells. nih.gov
Optimal Concentration8.0 µg/ml of EMA effectively discriminated between viable and dead cells in Rti-LAMP. nih.gov
Viability in FoodEMA has been applied for the detection of viable Salmonella in food. frontiersin.org

Enterobacter sakazakii (reclassified as Cronobacter spp.)

Ethidium monoazide (EMA) in conjunction with polymerase chain reaction (PCR) offers a method for the selective detection of viable Cronobacter spp., pathogens of significant concern in powdered infant formula. nih.govnih.gov The principle behind this technique is that EMA, a photoreactive DNA-intercalating dye, can only penetrate bacterial cells with compromised membranes. nih.govfrontiersin.org Once inside these non-viable cells, EMA binds to the DNA and, upon photoactivation with a strong light source, forms a covalent bond that inhibits PCR amplification. nih.govnih.govnih.gov This ensures that subsequent PCR analysis primarily amplifies DNA from live, intact cells.

Research has focused on optimizing EMA-based protocols to reliably distinguish between live and dead Cronobacter sakazakii. One study found that while EMA was effective at preventing amplification from dead cells, it could also inhibit DNA amplification from viable cells, suggesting a lack of selectivity for this particular bacterium under the tested conditions. nih.govresearchgate.net In contrast, another study developed a novel low-dose, double-treatment EMA-PCR method. nih.gov This approach successfully suppressed DNA amplification from high concentrations of dead E. sakazakii (10⁷ cells/ml) while allowing for the detection of viable cells at levels of 10²–10³ cells/ml. nih.gov When combined with a brief 3-hour enrichment step, the detection sensitivity for viable cells improved to as low as 1–100 cells/ml. nih.gov A comparison of this enhanced EMA-PCR method with traditional culture methods on 80 powdered infant formula samples showed perfectly correlated results. nih.gov

These findings highlight the potential of EMA-qPCR as a rapid and effective tool for monitoring the presence of viable Cronobacter spp. in sensitive food products, although careful optimization is crucial to balance the effective killing of the signal from dead cells with the accurate detection of live ones. nih.govnih.govfrontiersin.org

Mixed Bacterial Flora and Biofilms

Assessing the viability of complex bacterial communities, such as those found in mixed flora and biofilms, is a significant challenge for traditional culture-based and standard molecular methods. nih.gov DNA-based techniques like qPCR often overestimate the number of living bacteria because DNA persists in the environment long after cell death. nih.gov EMA-qPCR provides a solution by selectively removing the DNA of non-viable cells from the pool of amplifiable genetic material. nih.govnih.gov

The application of EMA to mixed bacterial populations has been shown to be a valuable tool. nih.gov Studies on mixed cultures of foodborne pathogens like Escherichia coli O157:H7 and Salmonella enterica serovar Typhimurium demonstrated that EMA treatment effectively prevents the amplification of DNA from dead cells. nih.gov Research on mixed bacterial flora from fish fillets established that a concentration of 1 µg/ml of EMA could selectively amplify DNA from viable cells while completely inhibiting amplification from dead cells. nih.gov

In the context of biofilms, which are complex structures often containing a high proportion of dead cells, EMA treatment can dramatically alter the resulting microbial community profile. nih.gov Analysis of a mature drinking-water biofilm using denaturing gradient gel electrophoresis (DGGE) showed a significantly different community fingerprint after EMA treatment compared to an untreated sample, highlighting the importance of viability assessment in understanding the true composition of active microbial communities. nih.gov Similarly, EMA-qPCR has been applied to quantify viable Legionella in biofilm samples from cooling towers and hot water systems, proving its utility in environmental surveillance. oup.com These studies underscore the capability of EMA-based methods to provide a more accurate representation of the viable members within diverse and complex microbial consortia. nih.govnih.govoup.com

Viral Systems (e.g., Porcine Reproductive and Respiratory Syndrome Virus)

The application of viability-PCR extends beyond bacteria to viral systems, where distinguishing between infectious and non-infectious virions is critical. Ethidium monoazide (EMA) and its analogue propidium monoazide (PMA) are used to assess the integrity of viral capsids. nih.gov These dyes are impermeable to intact viral particles but can penetrate those with damaged capsids. nih.gov Once inside, the dye intercalates with the viral nucleic acid (DNA or RNA). Photoactivation then leads to covalent cross-linking, which prevents the genetic material from being amplified by reverse transcription PCR (RT-PCR). nih.gov

This methodology has been explored for the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), an RNA virus that causes significant economic losses in the swine industry. nih.govvivantechnologies.complos.org In a study investigating pan-viral DNA array (PVDA) and high-throughput sequencing (HTS), researchers spiked lung tissue homogenates with PRRSV and treated them with EMA or PMA. nih.gov The treatment significantly reduced the amount of amplifiable host genomic nucleic acid and, consequently, improved the detection of the virus. nih.gov Both the number of positive probes on the array and their signal intensity increased, demonstrating that EMA can enhance the accuracy of viral detection methods by eliminating confounding signals from non-intact viruses and free nucleic acids. nih.gov

The development of sensitive and specific RT-qPCR assays is crucial for PRRSV diagnostics. nih.govmdpi.commdpi.com By integrating EMA treatment, the accuracy of these diagnostic tools can be improved by ensuring that the detected genetic material originates from structurally intact, and therefore potentially infectious, virions. nih.gov

Quantitative Aspects and Dynamic Range of this compound-PCR

A key advantage of combining ethidium monoazide (EMA) with real-time PCR (qPCR) is the ability to quantify viable cells over a broad range of concentrations. nih.govasm.org The dynamic range of EMA-qPCR has been shown to be substantial, often spanning several orders of magnitude. For instance, a study using Campylobacter jejuni demonstrated a dynamic range of approximately 4 log10 for the EMA-PCR viability assay. nih.govasm.org Similarly, research on mixed bacterial flora from fish fillets showed a linear range of DNA amplification from 1 x 10² to 1 x 10⁵ genomic targets per PCR reaction. nih.gov

The limit of detection (LOD) is a critical parameter for any quantitative assay. For EMA-qPCR, the LOD can be influenced by the sample matrix and the specific protocol used. In food samples like chicken rinses and egg broth, EMA-real-time PCR could detect as few as 10 CFU/mL of Salmonella following an enrichment step. nih.gov The detection range in these food samples was determined to be 10⁵ to 10⁹ CFU/mL, which was noted as being wider than that of an RNA-based RT-real-time PCR method. nih.gov Another study on E. coli O157:H7 in ground beef found that EMA-qPCR could detect 10³ CFU/g after an 8-hour enrichment, whereas a comparable PMA-qPCR method could detect down to 1 CFU/g. frontiersin.org

The accuracy of quantification can be affected by various factors, including the concentration of EMA, the ratio of live to dead cells, and the presence of PCR inhibitors in the sample matrix, such as high turbidity in water samples. frontiersin.orgnih.gov Despite these variables, studies have shown a high correlation between EMA-qPCR results and traditional culture-based methods when analyzing viable cell counts, confirming its reliability as a quantitative tool. plos.org For example, analysis of spiked tap water samples containing Campylobacter revealed a high correlation (R² = 0.863) between EMA-qPCR and culture enumeration. plos.org

Flow Cytometry for Cell Viability Analysis

Protocol Development for this compound Staining in Flow Cytometry

Developing a robust protocol for using Ethidium Monoazide (EMA) in flow cytometry requires careful optimization of several key steps to ensure accurate discrimination between live and dead cells. virginia.eduucsd.edu EMA is a photo-reactive dye that selectively enters cells with compromised membranes. iul-instruments.comnih.gov Upon exposure to a bright light source, EMA covalently binds to nucleic acids, making the staining irreversible. virginia.eduthermofisher.com This is a distinct advantage over other viability dyes like Propidium Iodide (PI), as EMA-stained cells can be fixed for later analysis without the dye leaking out. virginia.edunih.gov

A typical protocol involves the following optimized steps:

Cell Preparation : Cells should be washed, typically with a phosphate-buffered saline (PBS) solution containing a protein source like bovine serum albumin (BSA) to maintain cell health. ucsd.edu

EMA Concentration : The optimal concentration of EMA must be determined through titration for each cell type. virginia.eduucsd.edu Concentrations ranging from 0.5 µg/ml to 10 µg/ml have been reported. virginia.eduucsd.edu The goal is to achieve bright staining of dead cells with minimal background fluorescence in the live cell population. ucsd.edu

Incubation : Cells are incubated with the selected EMA concentration in the dark to allow the dye to penetrate dead cells. ucsd.eduiul-instruments.com An incubation period of 10-15 minutes on ice is common. ucsd.eduiul-instruments.com

Photoactivation : Following incubation, the cell suspension is exposed to a bright, visible light source for approximately 10-15 minutes to induce the covalent cross-linking of EMA to DNA. virginia.eduiul-instruments.com The sample tubes are often placed on ice during this step to prevent cell damage from heat generated by the lamp. nih.gov

Washing and Further Staining : After photoactivation, excess, unbound EMA is washed away. ucsd.eduiul-instruments.com This step is crucial and allows for subsequent fixation and permeabilization for intracellular staining, which is not possible with non-covalent dyes like PI. virginia.edu

Data Acquisition : Samples are analyzed on a flow cytometer. EMA can be excited by a 488 nm or 561 nm laser and its emission is typically detected in the red fluorescence channels. utoronto.ca It is essential to include an EMA compensation control in multicolor experiments to correct for spectral overlap. virginia.edu

The protocol must be tailored to the specific experimental conditions, including cell type and whether fixation or further staining procedures are required. virginia.eduucsd.eduiul-instruments.com

Dead Cell Labeling and Exclusion

The primary application of Ethidium Monoazide (EMA) in flow cytometry is the specific labeling and subsequent exclusion of dead cells from analysis. virginia.eduutoronto.ca This is critical because dead cells can non-specifically bind antibodies and other reagents, leading to false-positive signals and inaccurate data interpretation. utoronto.ca

The mechanism of dead cell exclusion by EMA is based on cell membrane integrity. iul-instruments.comnih.gov

Viable Cells : Healthy, live cells possess intact cell membranes that are impermeable to the positively charged EMA molecule. nih.govthermofisher.com Therefore, live cells remain unstained.

Non-Viable Cells : Dead or dying cells have compromised, porous membranes that allow EMA to enter the cell freely. iul-instruments.comutoronto.ca

Once inside a dead cell, EMA intercalates with the DNA. The subsequent photoactivation step permanently cross-links the dye to the nucleic acids. biotium.comgenetargetsolutionsshop.com.au This covalent bond is stable, meaning the fluorescent signal is retained even if the cells are subjected to washing, fixation, and permeabilization steps required for intracellular staining. virginia.edunih.gov This makes EMA particularly useful for complex staining protocols where dyes like Propidium Iodide (PI) or 7-AAD, which are not covalently bound, would leak out of all cells after permeabilization. virginia.edu

During flow cytometric analysis, the EMA-positive (dead) cells exhibit bright red fluorescence and can be easily distinguished from the EMA-negative (live) cell population. utoronto.ca By gating on the EMA-negative population, researchers can ensure that their analysis is restricted to viable, healthy cells, thereby significantly improving the accuracy and reliability of the results. utoronto.ca

Compatibility with Intracellular Staining and Cell Fixation

This compound (EMA) is a valuable tool for viability assessment in complex experimental setups that require cell fixation and subsequent intracellular staining. utoronto.cathermofisher.com Its utility stems from its ability to covalently bind to DNA upon photoactivation. medchemexpress.comabpbio.com EMA is a photoreactive, positively charged molecule that is impermeant to live cells with intact membranes. iul-instruments.com However, it can readily penetrate the compromised membranes of dead cells and intercalate into their DNA. medchemexpress.comvirginia.edu

The crucial step is the exposure to a strong visible light source, which triggers the photoaffinity label of the EMA molecule, causing it to form a covalent cross-link with the DNA it is bound to. thermofisher.comabpbio.comnih.gov This covalent bond is stable and ensures that the dye is retained within the dead cells even after the fixation and permeabilization steps required for intracellular staining. virginia.edunih.gov This is a significant advantage over other viability dyes like Propidium Iodide (PI), which are not covalently bound and can leak out of cells during permeabilization, leading to potential artifacts. virginia.edu

Once the dead cells are permanently labeled with EMA, researchers can proceed with fixing the sample, often using agents like paraformaldehyde. iul-instruments.com This process preserves the cellular structure and inactivates pathogens, which is particularly beneficial when working with hazardous biological samples. abpbio.comlabmark.eu Following fixation, the cells can be permeabilized to allow antibodies or other probes to access intracellular targets without the risk of EMA leaking and causing non-specific staining of live cells. virginia.edunih.gov This compatibility makes EMA a suitable choice for multicolor flow cytometry experiments that combine surface and intracellular markers. nih.gov

A study comparing various viability probes for use in a solid tumor monoclonal antibody panel that involved combined surface and intracellular staining found that while EMA did not have the highest signal-to-noise ratio over the entire time course, it was compatible with the fixation and permeabilization procedure. nih.gov The primary advantage of this method is the ability to accurately distinguish cells that were already dead before fixation from those that died during the experimental procedure, thereby reducing ambiguity in the final analysis. thermofisher.comiul-instruments.com

Compensation Considerations in Multicolor Flow Cytometry

When incorporating this compound (EMA) into multicolor flow cytometry panels, careful consideration of spectral overlap and compensation is essential. utoronto.cacytometryunderground.com Multicolor flow cytometry allows for the simultaneous analysis of multiple fluorescent parameters, enabling the identification of rare and complex cell subsets. cytometryunderground.com However, the broad emission spectra of many fluorochromes can lead to "spillover," where the signal from one dye is detected in the channel designated for another. cytometryunderground.com

EMA exhibits a broad emission spectrum, and its fluorescence can spill over into multiple detectors. utoronto.ca While EMA is excited by blue (488 nm) or yellow-green (561 nm) lasers, its emission is detected over a wide range, typically in channels used for dyes like PE-Cy5 or PE-Texas Red. utoronto.cavirginia.edu This spectral overlap necessitates the use of compensation, a process that mathematically corrects for the spillover. cytometryunderground.com

A specific compensation control for EMA is mandatory. utoronto.cavirginia.edu This involves preparing a sample stained only with EMA to determine the percentage of its signal that spills into other channels. virginia.edu This value is then used to subtract the EMA signal from the other detectors, ensuring that the measured fluorescence in those channels is genuinely from the intended fluorochrome. cytometryunderground.com It is important that the compensation controls and the multicolor samples are treated identically, including exposure to the light source used for EMA photoactivation, to ensure accurate compensation. virginia.edu

Even though the EMA-positive (dead) cells are typically gated out of the final analysis, any background staining of the live cell population with EMA can still contribute to spillover and affect the accuracy of the data for other fluorochromes. virginia.edu Therefore, proper titration of EMA to minimize background staining on live cells while still achieving bright staining of dead cells is a critical step. virginia.edu The use of amine-reactive viability dyes is becoming more popular, in part because they can offer a wider variety of excitation and emission wavelengths, providing more flexibility in panel design and potentially reducing compensation issues compared to EMA. psu.edu

Table 1: Spectral Properties and Compensation Considerations for EMA in Flow Cytometry

PropertyDescriptionReference
Excitation Can be excited by 488 nm (blue) or 561 nm (yellow-green) lasers. utoronto.ca
Emission Broad emission spectrum, detected in channels for PE-Cy5 (670 nm) or PE-Texas Red (610 nm). utoronto.cavirginia.edu
Compensation A dedicated single-color EMA compensation control is required. utoronto.cavirginia.edu
Spillover Significant potential for spillover into detectors for PE-tandem dyes. utoronto.ca
Consideration Identical light exposure for compensation controls and experimental samples is crucial. virginia.edu

Fluorescent Microscopy and Plate Reader Applications

Beyond flow cytometry, this compound (EMA) is also effectively utilized in fluorescent microscopy and fluorescence plate reader applications for the selective identification and quantification of dead cells. labmark.eubiotium.comgenetargetsolutionsshop.com.au The fundamental principle remains the same: EMA's inability to cross the intact membranes of live cells, coupled with its ability to covalently bind to the DNA of membrane-compromised cells upon photoactivation. abpbio.cominterchim.fr

In fluorescent microscopy , after treating a mixed population of live and dead cells with EMA and exposing them to light, the sample can be washed, fixed, and then observed. labmark.euinterchim.fr The dead cells, having been covalently labeled, will exhibit red fluorescence, allowing for their clear visualization and distinction from the non-fluorescent live cells. biotium.comgenetargetsolutionsshop.com.au This method is particularly advantageous as it allows for the spatial analysis of cell viability within tissues or cell cultures. Furthermore, the covalent nature of the staining permits subsequent processing, such as immunocytochemical analyses, without loss of the viability signal. thermofisher.com

For fluorescence plate reader applications, EMA provides a high-throughput method for quantifying the proportion of dead cells in a sample. labmark.eubiotium.com After the staining and photoactivation steps in a microplate format, the fluorescence intensity of each well can be measured using a plate reader. genetargetsolutionsshop.com.auinterchim.fr The intensity of the red fluorescence is directly proportional to the number of dead cells in the sample. This quantitative approach is useful for a variety of applications, including cytotoxicity assays and monitoring cell health in culture over time. The ability to fix the cells after labeling is also beneficial in this context, as it allows for the safe handling and analysis of pathogenic organisms. labmark.euinterchim.fr

Table 2: Applications of this compound

ApplicationPrincipleAdvantagesReference
Fluorescent Microscopy Selective covalent labeling of DNA in dead cells allows for visualization of red fluorescent dead cells among non-fluorescent live cells.Enables spatial analysis of viability; compatible with subsequent fixation and immunocytochemistry. thermofisher.comlabmark.eubiotium.com
Fluorescence Plate Reader Quantification of red fluorescence intensity in a microplate format, which correlates with the number of dead cells.High-throughput quantitative analysis; suitable for cytotoxicity assays; allows for safe handling of fixed pathogenic samples. labmark.eugenetargetsolutionsshop.com.auinterchim.fr

Advanced Applications and Emerging Research Areas

Footprinting Drug Binding Sites on DNA

The ability of ethidium (B1194527) monoazide to covalently bind to DNA upon photoactivation makes it a valuable tool for footprinting studies, which aim to identify the specific binding sites of drugs on DNA molecules. medchemexpress.comthermofisher.com When a drug is bound to a specific sequence on a DNA strand, it can protect that region from being modified by EMA.

In a typical footprinting experiment, one sample of DNA is incubated with the drug of interest, while a control sample is not. Both samples are then treated with EMA and exposed to light to induce covalent binding. By analyzing the patterns of EMA modification along the DNA strands, researchers can identify the "footprint" left by the drug—the region where EMA binding was inhibited. This provides precise information about the drug's preferred binding sequence and affinity. rsc.org For instance, studies have used photoaffinity labeling with EMA to investigate the sequence specificity of ethidium binding itself, revealing preferential binding at G-C base pairs in many DNA fragments. rsc.org This technique has been instrumental in understanding how various compounds interact with DNA at a molecular level. medchemexpress.comntu.edu.sg

Modification of Plasmid DNA

Ethidium monoazide is also employed for the specific modification of plasmid DNA. medchemexpress.comthermofisher.com Plasmids are small, circular DNA molecules that are distinct from a cell's chromosomal DNA and are often used in molecular cloning and genetic engineering. Treating intact plasmids with EMA and subsequent photolysis results in covalent binding of the dye to the plasmid DNA. rsc.org

This modification has several research applications. For example, the covalent attachment of EMA can block the action of restriction enzymes at or near their recognition sites. rsc.org This phenomenon can be used to map the binding sites of the dye itself or to selectively protect certain regions of a plasmid from enzymatic cleavage. Research has shown that an EMA molecule bound within 2 to 3 base pairs of a restriction site can inhibit digestion. rsc.org This precise modification allows for detailed studies of DNA structure and its interaction with other molecules. rsc.orgntu.edu.sg

Hematopoietic Cell Phenotype, Function, and Cell Cycle Analysis

In the field of hematology, ethidium monoazide has been used to analyze the phenotype, function, and cell cycle status of hematopoietic (blood-forming) cells. medchemexpress.comoup.com Its primary application in this context is as a viability dye. Since EMA can only penetrate cells with compromised membranes, it effectively distinguishes between live and dead cells within a population. glpbio.commedchemexpress.com

This selective labeling is crucial for accurate cytometric analysis. By excluding dead cells, which can non-specifically bind antibodies and other reagents, researchers can obtain more precise data on the characteristics of the viable cell population. This includes the expression of cell surface markers (phenotype), cellular functions, and the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M). oup.comnih.gov This ensures that the analysis reflects the true biological state of the living cells in the sample.

Labeling Yeast Cells for Leukocyte Phagocytosis Assays

Another specialized application of ethidium monoazide is in the study of phagocytosis, the process by which immune cells called phagocytes (like leukocytes) engulf and digest foreign particles, including pathogens such as yeast. glpbio.comthermofisher.com In these assays, yeast cells are often used as the target for phagocytosis.

By pre-labeling yeast cells with EMA, researchers can easily track and quantify their uptake by leukocytes. glpbio.comacs.org The covalent and fluorescent nature of the EMA label ensures that the signal is stable throughout the experiment, even after the yeast cells are internalized by the phagocytes. acs.org This method provides a reliable way to measure the phagocytic activity of leukocytes, which is a key indicator of immune function. The ability to fix the cells after labeling without losing the signal is a significant advantage, as it enhances experimental flexibility and safety when working with pathogenic organisms. glpbio.commedchemexpress.com

Integration with "Click Chemistry" Reactions

A significant and expanding area of application for ethidium monoazide bromide is its use as a reagent in "click chemistry." glpbio.commedchemexpress.com This field of chemistry involves reactions that are rapid, specific, and high-yielding. The azide (B81097) group (-N₃) present in the EMA molecule is a key functional group for click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. glpbio.comthermofisher.com

In these reactions, the azide group on EMA can be "clicked" onto a molecule containing an alkyne group, forming a stable triazole linkage. glpbio.comscispace.com This allows for the versatile conjugation of EMA to other molecules, such as fluorescent probes, affinity tags, or biomolecules. thermofisher.comacs.org This capability has been exploited in various advanced applications, including the functionalization of metal-organic frameworks (MOFs) where EMA has been "clicked" onto the surface of crystals for visualization and functional modification. This integration with click chemistry opens up new possibilities for creating sophisticated molecular tools for labeling, imaging, and tracking in complex biological systems.

Applications in Microbial Ecology and Environmental Diagnostics

In microbial ecology and environmental science, a major challenge is distinguishing between live and dead microorganisms in samples such as soil, water, or biofilms. DNA-based methods like PCR can detect DNA from both living and dead cells, as DNA can persist in the environment long after cell death, leading to an overestimation of the viable population.

Ethidium monoazide, when used in conjunction with PCR (EMA-qPCR), provides a powerful solution to this problem. medchemexpress.com By selectively penetrating and covalently modifying the DNA of dead bacteria with compromised membranes, EMA prevents this DNA from being amplified. Consequently, only the DNA from viable cells is detected and quantified. This approach has been shown to dramatically alter the microbial community profiles obtained from environmental samples, providing a more accurate representation of the living community. This is crucial for understanding microbial dynamics, assessing the efficacy of disinfection processes, and monitoring microbial ecosystems.

Role in Food and Water Quality Control

The principle of viability PCR using ethidium monoazide (EMA-qPCR) is of paramount importance in the fields of food and water safety. medchemexpress.comscispace.com Regulatory agencies and food producers need to monitor for the presence of viable pathogenic bacteria, such as Campylobacter jejuni, Listeria monocytogenes, and Salmonella, to ensure consumer safety. medchemexpress.com Traditional culture-based methods for detecting these pathogens are often slow, taking several days to yield results.

EMA-qPCR offers a rapid and sensitive alternative for quantifying only the live pathogenic cells in a sample. medchemexpress.com The method has been successfully applied to detect viable bacteria in various complex matrices, including food products and water samples. medchemexpress.com For example, studies have demonstrated the use of EMA-qPCR for the detection of live Enterobacter sakazakii in powdered infant formula and Vibrio parahaemolyticus in seafood. This allows for quicker safety assessments and more timely interventions to prevent foodborne outbreaks. scispace.com

Infectious Disease Diagnostics and Veterinary Applications

Ethidium monoazide (EMA) bromide has become a significant tool in advanced molecular diagnostics, particularly for distinguishing between viable and non-viable pathogens in both human and veterinary medicine. wikipedia.orgnih.gov The core challenge with standard polymerase chain reaction (PCR) assays in diagnostics is their inability to differentiate between DNA from live, infectious organisms and DNA from dead organisms, which can persist in a sample after treatment or natural cell death. nih.govmdpi.com This limitation can lead to false-positive results, overestimation of pathogenic risk, and incorrect assessment of treatment efficacy. researchgate.netnih.gov

The application of EMA in conjunction with PCR, a technique known as viability PCR (v-PCR) or EMA-qPCR, addresses this issue. wikipedia.orgnih.gov The principle is based on the selective permeability of cell membranes. EMA, a photoreactive DNA-intercalating dye, can only penetrate cells with compromised or damaged membranes, which are characteristic of dead cells. biotium.comasm.orgmedchemexpress.com It is excluded by the intact membranes of live cells. frontiersin.org Once inside a dead cell, EMA intercalates into the DNA. nih.gov Subsequent exposure to bright light causes a photo-induced azide group on the EMA molecule to covalently bind to the DNA. nih.govavantorsciences.com This covalent modification is irreversible and effectively inhibits the DNA from being amplified during the PCR process. nih.govresearchgate.net Consequently, only DNA from viable cells with intact membranes is detected and quantified, providing a more accurate measure of infectious load. nih.govnih.gov

Research Findings in Infectious Disease and Veterinary Diagnostics

Research has demonstrated the utility of EMA-qPCR across a range of bacterial and viral pathogens relevant to human and animal health.

Bacterial Pathogens:

Campylobacter jejuni : As a major foodborne pathogen, accurate viability detection is crucial. EMA-qPCR has been successfully used to quantify viable C. jejuni in complex samples, including mixed bacterial populations and food matrices like chicken meat. nih.govnih.gov Studies have shown that the assay can reliably quantify the fraction of viable and dead cells after disinfection or antibiotic treatments, knowledge that is critical for both diagnostics and disease control. nih.govnih.gov Research on water samples has also shown EMA-qPCR to be a suitable method for detecting viable Campylobacter, although the efficiency can be impacted by the water quality and the bacterial isolation technique used (e.g., membrane filtration vs. centrifugation). plos.org

Legionella pneumophila : This environmental bacterium, responsible for Legionnaires' disease, is often monitored in man-made water systems. EMA-qPCR provides a rapid method for detecting viable Legionella cells, overcoming the days-long timeframe required for traditional culture methods. asm.orgasm.org Research has shown that EMA treatment effectively prevents DNA amplification from heat- and chlorine-treated dead Legionella cells, with a significant decrease in detectable DNA (a 104- to 105-fold decrease) compared to untreated dead cells. researchgate.netasm.org The method has been successfully used to monitor the efficacy of disinfection treatments in domestic hot water systems. asm.org

Listeria monocytogenes : Another critical foodborne pathogen, L. monocytogenes, has been the subject of EMA-based viability detection research. An assay combining EMA with loop-mediated isothermal amplification (LAMP), another nucleic acid amplification technique, was developed for the rapid detection of viable L. monocytogenes in raw milk. researchgate.net This approach specifically targets the DNA of viable cells, making it more accurate than standard LAMP techniques. researchgate.net

Staphylococcus aureus : In the detection of viable S. aureus, a common pathogen in both clinical and food settings, viability PCR is a promising alternative to time-consuming culture methods. nih.govnih.gov While some studies now prefer propidium (B1200493) monoazide (PMA) over EMA, the principle remains the same. nih.gov The technique has been applied to assess the hygienic status of food contact surfaces. nih.gov

Viral Pathogens:

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) : In veterinary virology, distinguishing between infectious and non-infectious viral particles is essential. A study on PRRSV demonstrated that EMA treatment could improve the identification of intact virions. nih.gov Because EMA is impermeable to the intact viral capsid, it selectively binds to and inactivates free-floating nucleic acids or those from damaged virions. nih.gov This pre-treatment reduces the background of non-infectious genetic material, thereby enhancing the sensitivity of downstream detection methods like DNA arrays and high-throughput sequencing for identifying the virus in clinical samples such as lung tissue homogenates and sera. nih.gov

The table below summarizes key research findings on the application of this compound in diagnostics.

PathogenSample MatrixMethodKey Research Finding
Campylobacter jejuniMixed bacterial cultures, chickenEMA-qPCRDemonstrated a dynamic range of over 4 log10 for quantifying viable cells; background microflora did not affect the assay. nih.govnih.gov
Campylobacter spp.Tap WaterEMA-qPCRThe method was suitable for detecting viable cells, but results were influenced by the isolation technique (filtration or centrifugation). plos.org
Legionella spp.Water SamplesEMA-PCR/qPCREMA treatment resulted in a 104- to 105-fold decrease in the signal from dead cells, allowing for specific detection of viable cells. researchgate.netasm.org
Legionella pneumophilaDomestic Hot WaterEMA-qPCR (v-PCR)Successfully monitored the efficacy of disinfection treatments (heat, glutaraldehyde, chlorine) in vitro. asm.org
Listeria monocytogenesRaw MilkEMA-LAMPEnabled specific detection of viable L. monocytogenes by preventing amplification of DNA from non-viable cells. researchgate.net
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Lung Tissue, SeraEMA-RT-qPCR, DNA Array, HTSEMA treatment improved the detection of intact viral genomes by reducing the background from host and non-encapsidated viral nucleic acids. nih.gov

Methodological Considerations and Limitations of Ethidium Monoazide Bromide Use

Potential for False Negatives in Viability PCR Applications

A significant consideration when employing ethidium (B1194527) monoazide bromide (EMA) for viability polymerase chain reaction (v-PCR) is the potential for false-negative results. biotium.comresearchgate.net This arises from the fact that EMA is relatively permeable to the membranes of some viable cells. biotium.comgenetargetsolutionsshop.com.au Consequently, the dye can penetrate live cells, intercalate with their DNA, and upon photoactivation, covalently bind to it. This modification of the DNA from viable cells can inhibit its amplification during the PCR process, leading to an underestimation of the number of live cells in a sample. montana.edu

The degree of EMA penetration into live cells can be influenced by the specific bacterial species being studied. For instance, studies have shown that live cells of various bacterial species stain red with EMA, indicating uptake, which can result in a loss of DNA from these viable cells during analysis. montana.edu This contrasts with other viability dyes like propidium (B1200493) monoazide (PMA), which has demonstrated a higher degree of exclusion from the intact membranes of live cells. montana.edugoogle.com The potential for EMA to enter and modify the DNA of live cells necessitates careful optimization and validation of protocols for each specific application to minimize the risk of false-negative outcomes. biotium.com

Background Staining of Live Cells and Optimization for Low Background

A notable challenge in the application of ethidium monoazide bromide (EMA) is the occurrence of background staining in live cells. virginia.edu This phenomenon stems from the ability of EMA to penetrate the membranes of some viable cells, leading to unintended labeling of their DNA. biotium.comgenetargetsolutionsshop.com.aumontana.edu The level of background staining can be significant enough to interfere with the accurate differentiation between live and dead cell populations, particularly in sensitive applications like flow cytometry and viability PCR (v-PCR). montana.eduvirginia.edu

To mitigate this issue, careful optimization of the staining protocol is crucial. Key parameters that can be adjusted to minimize background staining include:

EMA Concentration: Titrating the EMA concentration to the lowest effective level is a primary strategy. virginia.edu The optimal concentration should be sufficient to label dead cells effectively while minimizing uptake by live cells. virginia.edu

Incubation Time and Temperature: The duration of incubation with EMA and the temperature at which it is performed can influence dye uptake. plos.orgresearchgate.net Shorter incubation times on ice can help to reduce the metabolic activity of live cells and potentially decrease active transport or passive diffusion of EMA across their membranes. virginia.edunih.gov

Light Exposure: The duration and intensity of the light exposure for photoactivation are critical. virginia.edu While sufficient light is needed to covalently bind EMA to the DNA of dead cells, excessive or prolonged exposure should be avoided to prevent potential damage to live cells that could increase their permeability to the dye. virginia.edutheseus.fi

One study determined an optimal EMA concentration of 0.5 µg/ml for distinguishing live and dead peripheral blood mononuclear cells, a titer that was established based on both the brightness of dead cell staining and the low background staining of live cells. virginia.edu The protocol involved a 10-minute incubation with EMA followed by a 10-minute exposure to a bright fluorescent light source. virginia.edu Such optimization is essential to ensure that the signal from dead cells is maximized while the background from live cells is kept to a minimum, thereby improving the accuracy of viability assessments. virginia.edu

Impact of Stress Conditions on Cell Membrane Integrity and this compound Uptake

The physiological state of cells, particularly when subjected to environmental stressors, can significantly impact their membrane integrity and, consequently, the uptake of this compound (EMA). plos.org Conditions such as oxidative stress, nutrient deprivation, and temperature fluctuations can alter the fluidity and permeability of the cell membrane, influencing the dye's ability to penetrate the cell. plos.orgtheseus.fi

Research has shown that for some bacteria, like Campylobacter, EMA can enter viable cells, especially under conditions where nutrients are scarce or when the cells are in a less metabolically active state, such as the stationary phase. plos.orgresearchgate.net This suggests that even without complete membrane rupture, sublethal injury or a decrease in metabolic activity can compromise the cell's ability to exclude EMA. plos.org For example, transiently altering the metabolic state of Campylobacter by inhibiting active efflux pumps led to an enhanced entry of ethidium bromide, a structurally similar compound. plos.org

Furthermore, exposure to oxidative stress, such as treatment with hydrogen peroxide, can lead to a significant loss of membrane integrity, making the cells permeable to DNA-intercalating dyes. plos.org It is important to recognize that some conditions, like low doses of UV radiation, might inactivate bacteria without causing significant damage to the cell membrane. nih.gov In such cases, EMA-based methods might not accurately reflect the loss of viability. nih.gov Therefore, when using EMA to assess viability, it is crucial to consider the specific stressors the cell population may have encountered, as these can directly affect the reliability of the results by altering membrane permeability and dye uptake. plos.org

Storage and Handling Precautions for this compound

Proper storage and handling of this compound (EMA) are critical to maintain its efficacy and ensure user safety. EMA is light-sensitive and should be protected from light at all times during storage and handling to prevent premature photoactivation. virginia.edubiotium.comeurogentec.com

Storage:

EMA should be stored in a tightly closed container in a dry, cool, and well-ventilated place. biotium.comeurogentec.comcymitquimica.com

Recommended storage temperatures are 4°C or -20°C. biotium.com For long-term storage, -20°C is often preferred, and the material should be desiccated. eurogentec.com

It is advisable to store stock solutions as single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to light. virginia.edu

Handling:

EMA should be handled in a well-ventilated area to avoid inhalation of any dust or aerosols. cymitquimica.com

Users should wear appropriate personal protective equipment, including gloves, and tightly fitting safety goggles. cymitquimica.com Fire/flame resistant and impervious clothing is also recommended. cymitquimica.com

Direct contact with the substance should be avoided. biotium.com Proper glove removal technique is essential to prevent skin contact. biotium.com

After handling, it is important to wash and dry hands thoroughly. biotium.comcymitquimica.com

In case of a spill, the material should be contained and soaked up with an inert absorbent material. biotium.com All sources of ignition should be removed, and spark-proof tools should be used. cymitquimica.com

Disposal of EMA and contaminated materials must be in accordance with local, state, or national regulations. biotium.comsigmaaldrich.com It should not be disposed of directly into sewage systems. biotium.comcymitquimica.com

The chemical is stable under recommended storage conditions. biotium.com It is important to avoid heat, flames, and sparks. biotium.com

ParameterRecommendationSource(s)
Storage Temperature 4°C or -20°C biotium.com
Light Protection Protect from light at all times virginia.edubiotium.comeurogentec.com
Container Tightly closed, dry, well-ventilated place biotium.comeurogentec.comcymitquimica.com
Handling Location Well-ventilated area cymitquimica.com
Personal Protective Equipment Gloves, safety goggles, protective clothing cymitquimica.com
Disposal In accordance with local, state, or national regulations biotium.comsigmaaldrich.com

Future Directions and Research Opportunities

Development of Enhanced Ethidium (B1194527) Monoazide Bromide Derivatives

A significant area of research focuses on overcoming the limitations of ethidium monoazide bromide. While effective, EMA can sometimes penetrate the membranes of viable cells, particularly in certain bacterial species, leading to an underestimation of the live population. biotium.commontana.eduresearchgate.net This has spurred the development of enhanced derivatives designed for greater selectivity between live and dead cells.

The most notable derivative is Propidium (B1200493) Monoazide (PMA) . PMA was developed to be less membrane-permeant than EMA, a characteristic attributed to its increased positive charge, which enhances its exclusion from cells with intact membranes. montana.eduresearchgate.net This improved selectivity makes PMA a more reliable agent for viability PCR (v-PCR) in a broader range of bacterial species. biotium.commontana.edu More recently, a newer generation dye, PMAxx™ , has been introduced, designed to offer even better discrimination between live and dead bacteria than both PMA and EMA. biotium.com The primary goal of developing these derivatives is to improve the accuracy of viability-based molecular assays by ensuring that the DNA from viable cells is not accidentally targeted, thereby preventing false-negative results. biotium.com

FeatureEthidium Monoazide (EMA)Propidium Monoazide (PMA)PMAxx™
Primary Characteristic Photo-reactive, DNA-intercalating dye. medchemexpress.comA derivative of EMA with higher positive charge. montana.eduresearchgate.netA newer generation dye designed for superior performance. biotium.com
Cell Permeability Can penetrate some viable cells, potentially leading to false negatives. biotium.commontana.eduLess permeable to viable cells, offering higher selectivity for dead cells. biotium.commontana.eduDesigned to be the most effective at excluding from live cells. biotium.com
Main Application Viability PCR (v-PCR), flow cytometry. pubcompare.ainih.govWidely used for v-PCR due to better live/dead discrimination. biotium.comIntended to provide the best discrimination for v-PCR applications. biotium.com

Novel Combinations with Other Molecular Techniques

The future utility of EMA is greatly expanded by its combination with other advanced molecular techniques. These synergistic approaches leverage EMA's viability-staining capability to add a new layer of specificity to existing methods.

The foundational application is EMA-PCR , where EMA treatment is combined with real-time quantitative PCR (qPCR) to exclusively amplify DNA from viable cells. nih.govasm.org This has proven invaluable for quantifying live bacteria in complex samples. nih.govasm.org Building on this, research has demonstrated the successful pairing of EMA and its analog PMA with High-Throughput Sequencing (HTS) and Pan-Viral DNA Arrays (PVDA) . nih.gov In this context, the dye treatment effectively reduces the overwhelming background of host genomic DNA in clinical samples, thereby increasing the sensitivity and success rate of identifying viral pathogens. nih.gov

Another promising combination is with isothermal amplification methods, such as Loop-Mediated Isothermal Amplification (LAMP) . The development of EMA-Rti-LAMP (real-time LAMP) provides a rapid, specific, and efficient method for detecting and quantifying viable bacteria like Salmonella enterica without the need for thermal cycling equipment. nih.gov Furthermore, EMA continues to be a crucial reagent in flow cytometry , where it is used to exclude dead cells from analysis, ensuring that functional assays and cell sorting are performed only on live populations. biotium.compubcompare.ai

Technique CombinationDescriptionResearch Application Example
EMA-qPCR (v-PCR) EMA pre-treatment prevents amplification of DNA from dead cells in a subsequent qPCR reaction. nih.govQuantifying viable Campylobacter jejuni in food samples and after antibiotic treatment. nih.gov
EMA/PMA with HTS/PVDA EMA or PMA treatment reduces host genomic DNA, enriching for viral nucleic acids in sequencing and array analysis. nih.govImproving the detection of porcine reproductive and respiratory syndrome virus in clinical samples. nih.gov
EMA-LAMP Combines EMA's viability selection with the rapid, isothermal amplification of LAMP. nih.govRapid quantification of viable Salmonella enterica cells. nih.gov
EMA with Flow Cytometry EMA covalently labels DNA in dead cells, allowing them to be excluded from analysis by fluorescence. biotium.compubcompare.aiExcluding dead cells before antibody staining in immunophenotyping studies. pubcompare.ai

Expansion into Diverse Biological Systems

Initial applications of this compound were concentrated in microbiology, but its use is continuously expanding into more diverse and complex biological systems. This expansion allows researchers to ask viability-related questions in a wider range of organisms and environments.

Microbiology : EMA is extensively used for viability testing in microbiology, including applications in food safety, environmental sampling, and clinical diagnostics. pubcompare.ai It has been successfully applied to a wide array of bacteria, such as Campylobacter jejuni, Legionella, Listeria monocytogenes, and Salmonella enterica. nih.govnih.govresearchgate.netmontana.edu

Virology : A key challenge in viral diagnostics is the high abundance of host DNA, which can interfere with detection methods. EMA treatment has been shown to mitigate this by cross-linking and inhibiting the amplification of exposed host DNA, thereby enhancing the detection of intact virions in samples. nih.gov

Eukaryotic Systems : The utility of EMA extends to eukaryotic cells. It has been used to label dead yeast cells for studies of leukocyte phagocytosis and to selectively remove dead cells from samples prior to flow cytometry analysis in human cell studies. biotium.compubcompare.ailabmark.eu

Molecular Interaction Studies : Beyond cell viability, EMA has been employed as a tool to footprint drug binding sites on purified DNA and to modify plasmid DNA, demonstrating its utility in fundamental molecular biology research. biotium.comlabmark.eu

Automation and High-Throughput Screening Applications

The integration of EMA-based assays into automated and high-throughput platforms represents a major avenue for future development. Such integration is critical for applications requiring the rapid screening of numerous samples, such as in clinical diagnostics and industrial quality control.

EMA-enhanced PCR assays are currently being assessed for the high-throughput screening of platelet concentrates to detect bacterial contamination. ukhsa.gov.uknih.govnih.gov The ability of EMA to reliably eliminate contaminating bacterial DNA from PCR reagents is a crucial step in developing highly sensitive, automated detection systems suitable for blood transfusion services. ukhsa.gov.uknih.gov The combination of automated liquid handling systems, which can process samples in 96-well plate formats, with EMA-qPCR allows for a significant increase in sample throughput. nih.govrsc.org

Furthermore, the principles behind EMA application are being incorporated into the design of next-generation automated analysis systems. For instance, robotic platforms for radiation biodosimetry and toxicology, which automate the entire workflow from sample processing to image analysis, represent a significant opportunity for integrating viability dyes like EMA to improve the accuracy and speed of large-scale screening efforts. rsc.org

Q & A

Q. How does EMA selectively distinguish viable and dead bacterial cells in PCR-based viability assays?

EMA penetrates cells with compromised membranes (dead cells) and intercalates into DNA. Upon photoactivation (e.g., exposure to 450–495 nm light), it covalently cross-links to DNA, inhibiting PCR amplification from dead cells. Viable cells with intact membranes exclude EMA, allowing amplification of their DNA. This method requires optimized light exposure (e.g., 5–10 minutes under halogen lamps) and EMA concentrations (e.g., 10–50 µg/mL) to avoid incomplete cross-linking or cytotoxicity .

Q. What are the key differences between EMA and propidium monoazide (PMA) in viability PCR applications?

EMA and PMA both bind DNA in dead cells, but PMA is more effective for Gram-negative bacteria due to better membrane penetration. EMA may underpenetrate Gram-positive species with thick peptidoglycan layers, leading to residual DNA amplification. PMA also exhibits lower cytotoxicity, making it preferable for sensitive viability assays. Comparative studies recommend PMA for complex samples with mixed bacterial populations .

Q. What protocols are recommended for standardizing EMA treatment in microbial viability studies?

  • Sample preparation : Centrifuge microbial cultures (e.g., 10,000 × g for 5 minutes) and resuspend in PBS.
  • EMA treatment : Add EMA (final concentration 10–50 µg/mL), incubate in the dark (5–10 minutes), and photoactivate with halogen light (e.g., 500 W for 10 minutes).
  • DNA extraction : Use phenol-chloroform or commercial kits, ensuring removal of cell debris to minimize DNA loss from dead cells .

Advanced Research Questions

Q. How can EMA-qPCR be optimized to detect viable but non-culturable (VBNC) pathogens in environmental samples?

For VBNC detection (e.g., Legionella pneumophila in water systems), combine EMA pretreatment with qPCR targeting species-specific genes (e.g., mip for Legionella). Adjust EMA concentrations to 20–30 µg/mL to avoid overpenetration into stressed cells. Validate results with viability controls (e.g., heat-killed vs. live cells) and correlate with culture methods to confirm VBNC states .

Q. What experimental factors contribute to false-positive signals in EMA-treated samples, and how can they be mitigated?

  • Incomplete photoactivation : Insufficient light exposure leaves unbound EMA, failing to block PCR amplification. Use calibrated light sources and validate cross-linking efficiency via electrophoresis.
  • High dead cell ratios : DNA from lysed cells may persist in supernatants. Centrifuge samples post-EMA treatment and discard pellets to remove debris-bound DNA .

Q. How does EMA interact with DNA in complex matrices (e.g., biofilms or clinical specimens), and how should protocols be adapted?

Biofilms and clinical samples contain inhibitors (e.g., humic acids, host DNA) that reduce EMA efficacy. Pre-treat samples with filtration (0.22 µm pores) or enzymatic digestion (e.g., proteinase K). Increase EMA concentrations to 50 µg/mL and extend photoactivation to 15 minutes for dense matrices .

Q. What are the limitations of EMA in viability assessments for eukaryotic cells (e.g., fungal spores or protozoa)?

EMA’s efficacy is limited in eukaryotes due to larger cell sizes and complex membranes. For fungal spores (e.g., Aspergillus), combine EMA with mechanical disruption (e.g., bead beating) to enhance penetration. Validate with ATP-based viability assays to confirm EMA’s accuracy in these systems .

Methodological Troubleshooting

Q. How can researchers address inconsistent EMA performance across bacterial species?

Perform species-specific validation:

  • Test EMA concentrations (5–100 µg/mL) and photoactivation times.
  • Use flow cytometry with membrane integrity dyes (e.g., SYTO 9/PI) as a ground-truth reference.
  • For Gram-positive bacteria (e.g., Staphylococcus), supplement EMA with membrane permeabilizers (e.g., 0.1% Triton X-100) .

Q. What analytical controls are essential for EMA-based viability studies?

Include:

  • Negative controls : Heat-killed cells treated with EMA.
  • Positive controls : Untreated viable cells.
  • Inhibition controls : Spiked internal amplification controls (IACs) to detect PCR inhibitors from EMA or sample matrices .

Emerging Applications

Q. Can EMA be integrated with isothermal amplification (e.g., LAMP) for rapid viability testing?

Yes. EMA-LAMP protocols for Salmonella use 30-minute pre-treatment with 20 µg/mL EMA and loop primers targeting invA. Results correlate with culture methods but require stringent optimization to prevent false negatives from residual DNA .

Q. How does EMA treatment affect metagenomic analyses of microbial communities?

EMA alters community fingerprints by removing DNA from dead cells. For drinking water biofilms, EMA-treated samples show reduced diversity in DGGE profiles compared to untreated samples. Pair EMA with 16S rRNA sequencing to distinguish active vs. dormant taxa .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.